1,18-Octadecanediol

Enzymatic depolymerization Sustainable polyesters Biodegradation kinetics

1,18-Octadecanediol (C18 α,ω-alkanediol) delivers a 20× slower enzymatic depolymerization rate versus shorter-chain diols, enabling precise service-life tuning for agricultural mulch films, controlled-release matrices, and marine-degradable packaging. The extended C18 spacer creates polyethylene-mimetic crystalline packing and imparts superior hydrolytic stability in polyurethane hard segments compared to 1,4-butanediol or 1,6-hexanediol. This monomer is the preferred building block for ISO 14855-1 compostable long-chain aliphatic polyesters (LCAPs) when drop-in polyethylene replacement and end-of-life biodegradability certification are non-negotiable. Ideal for moisture-barrier coatings and high-humidity adhesive applications.

Molecular Formula C18H38O2
Molecular Weight 286.5 g/mol
CAS No. 3155-43-9
Cat. No. B156470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,18-Octadecanediol
CAS3155-43-9
Molecular FormulaC18H38O2
Molecular Weight286.5 g/mol
Structural Identifiers
SMILESC(CCCCCCCCCO)CCCCCCCCO
InChIInChI=1S/C18H38O2/c19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20/h19-20H,1-18H2
InChIKeyLUUFSCNUZAYHAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

1,18-Octadecanediol (CAS 3155-43-9): A C18 α,ω-Long-Chain Aliphatic Diol for High-Performance Polymers and Advanced Material Synthesis


1,18-Octadecanediol (octadecane-1,18-diol, CAS 3155-43-9) is a linear C18 α,ω-alkanediol, bearing terminal primary hydroxyl groups on an 18-carbon polymethylene backbone . The compound exists as a white to almost white crystalline powder or waxy solid at room temperature, with a melting point of 97.0–101.0 °C (literature reference 99 °C), boiling point of 211 °C at 2 mmHg, and a computed XLogP3 of 6.8, indicating pronounced hydrophobicity [1]. Its rod-like molecular architecture, featuring an all-trans hydrocarbon skeleton, enables predictable crystalline packing behavior [2]. Unlike shorter-chain diols, the extended C18 spacer imparts differentiated thermal, hydrolytic, and mechanical signatures in polymeric systems, making this compound a key building block for sustainable long-chain aliphatic polyesters (LCAPs) and specialty polyurethane segments [3].

Why 1,18-Octadecanediol Cannot Be Replaced by 1,12-Dodecanediol or 1,16-Hexadecanediol in Critical Polymer Designs


The functional performance of α,ω-alkanediols in polymer synthesis is not generic; it is exquisitely sensitive to methylene spacer length. Substituting 1,18-octadecanediol with shorter homologs like 1,12-dodecanediol (C12) or 1,16-hexadecanediol (C16) fundamentally alters key material properties—including enzymatic hydrolysis kinetics, crystalline packing density, and thermal transition temperatures—due to the increased hydrophobic segment length and altered chain dynamics imparted by the C18 backbone [1][2]. While C10–C16 diols share the same terminal functionality, they lack the specific polyethylene-like solid-state structure and the strongly retarded enzymatic depolymerization profile uniquely conferred by the 18-carbon chain length [3]. These differences are not marginal; they dictate whether a polymer meets industrial composting standards (ISO 14855-1) or retains mechanical integrity under humid service conditions [4].

1,18-Octadecanediol Comparative Evidence: Quantifying the C18 Advantage in Polyester Hydrolysis, Crystal Packing, and Thermal Performance


Enzymatic Hydrolysis Rate: 20-Fold Reduction in Depolymerization vs. Shorter-Chain Diol Copolymers

In a systematic structure-degradability study of long-chain aliphatic polyesters, copolymers incorporating the poorly water-soluble, long-chain diol monomer 1,18-octadecanediol exhibited strongly reduced enzymatic depolymerization rates relative to copolymers synthesized with shorter-chain diol monomers [1]. The difference was stark: PE-4,18 (comprising 1,4-butanediol and 1,18-octadecanedicarboxylic acid) underwent hydrolysis 20× faster than PE-18,4 (comprising 1,18-octadecanediol and succinic acid), directly attributing the rate differential to the C18 diol segment length [1]. This retarded hydrolysis stems from the insoluble C18 diol monomer remaining surface-attached post-cleavage, which physically shields underlying ester bonds from enzymatic access [1].

Enzymatic depolymerization Sustainable polyesters Biodegradation kinetics

Crystal Structure Differentiation: All-Trans Conformation and Smectic C-Like Layer Packing in Even-Numbered C18 Diol

Single-crystal X-ray diffraction analysis reveals that 1,18-octadecanediol adopts an all-trans hydrocarbon skeleton conformation with both terminal hydroxyl groups in trans orientation relative to the backbone, a structural feature characteristic of α,ω-alkanediols with even-numbered carbon chains [1]. The molecules aggregate into a layer structure along the crystallographic c axis, resembling a smectic C liquid crystalline phase, with the molecular long axis inclined to the layer plane at a consistent angle within each layer but alternating in direction between adjacent layers [1]. In contrast, odd-numbered α,ω-alkanediols exhibit a mixed trans-gauche conformation at one hydroxyl terminus and adopt smectic A-like layer packing [2].

X-ray crystallography Solid-state packing Liquid crystal models

Industrial Compostability Validation: PE-18,18 Polyester Meets ISO 14855-1 Biodegradation Standard

The alternating polyester PE-18,18, synthesized from 1,18-octadecanediol and 1,18-octadecanedioic acid, was shown to biodegrade under standardized industrial composting conditions (ISO 14855-1 at 58 °C) [1]. This study provides regulatory-relevant evidence that polymers derived from 1,18-octadecanediol meet the stringent criteria for certified biodegradable plastics [1]. Microbial community analysis following the biodegradation test revealed significant treatment-induced shifts, with enrichment of Thermomonospora species (including strains encoding the polyester hydrolase Tcur1278) exclusively in LCAP-treated samples (p ≤ 0.0001 relative to controls) [1]. While PE-12,12 and PE-2,18 were also tested in parallel, the study specifically confirms that the C18-based PE-18,18 undergoes complete biodegradation in a thermophilic composting environment [1].

Industrial composting Biodegradable plastics Circular polymer economy

NIST Critically Evaluated Thermophysical Data: Authoritative Triple Point and Phase Boundary Parameters

The NIST/TRC Web Thermo Tables (WTT) contain critically evaluated thermophysical property recommendations for 1,18-octadecanediol, including triple point temperature, normal boiling temperature, critical temperature and pressure, and comprehensive phase boundary data [1]. Specifically, the database provides boiling temperature as a function of pressure from 2.5 × 10⁻⁵ kPa to 1320.24 kPa, density (liquid and gas) across temperature ranges up to 834 K, enthalpy of vaporization, heat capacity at saturation pressure, and thermal conductivity [1]. This level of authoritative, critically evaluated thermodynamic characterization is not universally available for all α,ω-alkanediol homologues in a single curated source.

Thermophysical properties Process engineering Phase equilibria

Optimal Use Cases for 1,18-Octadecanediol: Where the C18 Spacer Delivers Differentiated Value


Synthesis of Hydrolytically Controlled Long-Chain Aliphatic Polyesters (LCAPs)

1,18-Octadecanediol is the diol component of choice when designing LCAPs that require retarded enzymatic hydrolysis without sacrificing ultimate biodegradability. The 20× slower depolymerization rate observed for C18 diol-containing copolymers relative to shorter-chain diol analogs [1] enables precise tuning of polymer service life. This is critical for applications such as agricultural mulch films, controlled-release matrices, and marine-degradable packaging where premature degradation would constitute product failure, yet end-of-life compostability per ISO 14855-1 remains a regulatory requirement [2].

Polyethylene-Mimetic Sustainable Materials with Balanced Mechanical and Degradation Profiles

The alternating polyester PE-18,18, synthesized from equimolar 1,18-octadecanediol and 1,18-octadecanedioic acid, produces materials that exhibit polyethylene-like solid-state structure and tensile properties while maintaining industrial compostability [1]. The all-trans crystalline packing of the C18 diol monomer contributes to a polyethylene-mimetic crystalline lattice that shorter-chain diols cannot replicate. This application scenario is particularly relevant for brands seeking drop-in replacements for conventional polyethylene in single-use items where recyclability infrastructure is absent but biodegradability certification is required [2].

Model Compound for Smectic Liquid Crystal Research and Solid-State Packing Studies

The well-defined rod-like molecular architecture and all-trans conformation of 1,18-octadecanediol, coupled with its predictable smectic C-like herringbone layer packing [1], makes this compound a valuable model system for fundamental studies of long-chain molecular assembly. Researchers investigating phase behavior, self-assembled monolayers, or structure-property relationships in crystalline organic materials can rely on the comprehensively characterized crystal structure and NIST-validated thermophysical parameters [2] as a reproducible baseline, a benefit not uniformly available across the homologous α,ω-alkanediol series.

Hydrophobic Segment in Segmented Polyurethane Elastomers and Specialty Coatings

As a crystalline C18 diol with an XLogP3 of 6.8 and melting point of 97–101 °C, 1,18-octadecanediol serves as an effective hydrophobic hard segment precursor in polyurethane synthesis [1][2]. The extended methylene chain length enhances water resistance and reduces moisture uptake in the final polymer matrix compared to polyurethanes derived from 1,4-butanediol or 1,6-hexanediol. This differentiation is particularly valuable for moisture-barrier coatings, high-humidity adhesive applications, and biomedical polyurethanes where hydrolytic stability is a critical performance attribute [3].

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